molecular formula C6H9BrN2 B2443541 4-Bromo-1-ethyl-2-methyl-1H-imidazole CAS No. 1049117-83-0

4-Bromo-1-ethyl-2-methyl-1H-imidazole

Cat. No. B2443541
CAS RN: 1049117-83-0
M. Wt: 189.056
InChI Key: BOOGEODKWSZMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-ethyl-2-methyl-1H-imidazole is a heterocyclic compound. It is employed as an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical and dyestuff field .


Synthesis Analysis

The synthesis of this compound involves various methods. One such method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The InChI code for this compound is 1S/C6H9BrN2/c1-3-9-4-6(7)8-5(9)2/h4H,3H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, it can undergo nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization and dehydrative cyclization .


Physical And Chemical Properties Analysis

This compound appears as colorless to beige crystalline flakes or powder . The exact physical and chemical properties such as boiling point, melting point, density, etc., are not available in the retrieved documents.

Scientific Research Applications

Synthesis and Chemical Properties

  • Lithiation and Synthesis of Biologically Active Marine Alkaloids : The 4-position of the 1-methyl-1H-imidazole ring, a similar structure to 4-Bromo-1-ethyl-2-methyl-1H-imidazole, can be lithiated by treating the corresponding 4-bromo derivatives with tert-butyllithium. This method aids in synthesizing biologically interesting marine alkaloids (Ohta et al., 1994).

  • Formation of Tetranuclear Cu(II) Clusters : A related compound, 2-bromo-1-methyl-imidazole, can be synthesized from 2-mercapto-1-methyl-imidazoline in the presence of copper(I) bromide, resulting in its self-assembled tetranuclear Cu(II) cluster formation (Lobana, Sultana & Butcher, 2011).

  • Polyfunctional Macroinitiators for Polymerization : Brominated polymers derived from 1-methyl imidazole, similar to this compound, have been used as polyfunctional macroinitiators in cationic ring-opening polymerizations, leading to the formation of water-soluble brush polymers and polyelectrolyte copolymers (Yuan et al., 2011).

Pharmaceutical and Biological Applications

  • Synthesis of Cytotoxic Compounds : The synthesis of 1-methyl-1H-imidazoles, structurally related to this compound, has been employed to produce compounds that are highly cytotoxic against various human tumor cell lines. This process involves selective bromination and subsequent Suzuki-type reactions (Bellina et al., 2008).

  • Antimicrobial and Antimalarial Activities : Certain imidazo[2,1-b]thiazole derivatives, synthesized from compounds structurally similar to this compound, have shown significant antimicrobial and antimalarial activities. These were synthesized under environmentally friendly conditions using microwave irradiation (Vekariya et al., 2017).

Catalytic and Synthetic Applications

  • Efficient Synthesis of Aryl-Imidazoles : Aryl-imidazoles can be efficiently synthesized using Pd-catalyzed Suzuki-Miyaura reactions involving bromo-imidazole compounds similar to this compound. This method is highly selective and provides an accessible route to various diaryl-imidazoles (Bellina, Cauteruccio & Rossi, 2007).

Safety and Hazards

The safety information available indicates that 4-Bromo-1-ethyl-2-methyl-1H-imidazole is associated with certain hazards. The compound has been assigned the GHS07 pictogram and carries the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Imidazole derivatives have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Therefore, the future directions for 4-Bromo-1-ethyl-2-methyl-1H-imidazole could involve its use in the development of novel drugs to treat various diseases.

properties

IUPAC Name

4-bromo-1-ethyl-2-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-3-9-4-6(7)8-5(9)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOGEODKWSZMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.